molecular formula C16H15F3N4O B2702117 N-(1-Cyano-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide CAS No. 2418706-98-4

N-(1-Cyano-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide

Numéro de catalogue B2702117
Numéro CAS: 2418706-98-4
Poids moléculaire: 336.318
Clé InChI: MZUVMWJBZGJSLL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-Cyano-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a key receptor of the innate immune system, playing an essential role in the recognition of pathogens and the initiation of the immune response. The dysregulation of TLR4 signaling has been implicated in the pathogenesis of various diseases, including sepsis, autoimmune disorders, and cancer. TAK-242 has been shown to have potential therapeutic applications in these diseases.

Mécanisme D'action

N-(1-Cyano-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide acts as a selective inhibitor of TLR4 signaling pathway by binding to the intracellular domain of TLR4 and preventing the recruitment of downstream signaling molecules, such as MyD88 and TRIF. This leads to the inhibition of nuclear factor kappa B (NF-κB) and interferon regulatory factor 3 (IRF3) activation, resulting in the suppression of pro-inflammatory cytokine production and the enhancement of anti-inflammatory cytokine production.
Biochemical and Physiological Effects
N-(1-Cyano-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(1-Cyano-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α), while enhancing the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10) and transforming growth factor beta (TGF-β). In vivo studies have shown that N-(1-Cyano-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide reduces the levels of pro-inflammatory cytokines and improves survival in animal models of sepsis, autoimmune disorders, and cancer.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1-Cyano-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide has several advantages and limitations for lab experiments. The advantages include its high selectivity for TLR4 signaling pathway, its ability to inhibit pro-inflammatory cytokine production while enhancing anti-inflammatory cytokine production, and its potential therapeutic applications in various diseases. The limitations include its relatively low solubility in water, which may require the use of organic solvents for in vitro experiments, and its potential off-target effects on other signaling pathways.

Orientations Futures

There are several future directions for the research and development of N-(1-Cyano-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide. One direction is to investigate the potential therapeutic applications of N-(1-Cyano-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide in other diseases, such as inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. Another direction is to optimize the synthesis and formulation of N-(1-Cyano-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide to improve its solubility and bioavailability. Additionally, the development of N-(1-Cyano-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide analogs with improved potency and selectivity may lead to the discovery of novel therapeutic agents for the treatment of various diseases.

Méthodes De Synthèse

The synthesis of N-(1-Cyano-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide involves several steps, starting with the reaction of 4-(trifluoromethyl)benzaldehyde with ethyl 2-oxo-2-(1-cyano-2-methylpropyl)acetate to form the intermediate 1-(4-(trifluoromethyl)phenyl)-3-(1-cyano-2-methylpropyl)urea. This intermediate is then treated with hydrazine hydrate to form the final product, N-(1-Cyano-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide.

Applications De Recherche Scientifique

N-(1-Cyano-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide has been extensively studied in various preclinical and clinical settings. In vitro studies have demonstrated that N-(1-Cyano-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide inhibits the activation of TLR4 signaling pathway, leading to the suppression of pro-inflammatory cytokine production and the enhancement of anti-inflammatory cytokine production. In vivo studies have shown that N-(1-Cyano-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide has therapeutic effects in animal models of sepsis, autoimmune disorders, and cancer.

Propriétés

IUPAC Name

N-(1-cyano-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O/c1-10(2)14(7-20)22-15(24)11-8-21-23(9-11)13-5-3-12(4-6-13)16(17,18)19/h3-6,8-10,14H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUVMWJBZGJSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)NC(=O)C1=CN(N=C1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyano-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.